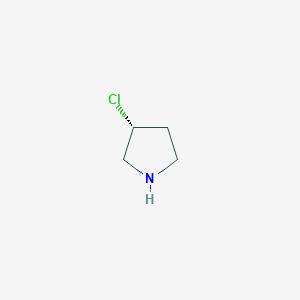

(R)-3-Chloropyrrolidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

1072707-24-4 |

|---|---|

Molecular Formula |

C4H8ClN |

Molecular Weight |

105.56 g/mol |

IUPAC Name |

(3R)-3-chloropyrrolidine |

InChI |

InChI=1S/C4H8ClN/c5-4-1-2-6-3-4/h4,6H,1-3H2/t4-/m1/s1 |

InChI Key |

SIMYCJOGGRXQIY-SCSAIBSYSA-N |

Isomeric SMILES |

C1CNC[C@@H]1Cl |

Canonical SMILES |

C1CNCC1Cl |

Origin of Product |

United States |

Foundational & Exploratory

pKa values and solubility of (R)-3-Chloropyrrolidine

Technical Whitepaper: Physicochemical Profiling of (R)-3-Chloropyrrolidine

Executive Summary

This compound (CAS: 1354009-92-9 for HCl salt) is a high-value chiral building block extensively used in the synthesis of pharmaceutical agents, particularly in kinase inhibitors and GPCR ligands.[1] Its utility stems from the specific stereochemistry at the C3 position and the reactive secondary amine.[1]

However, the introduction of the electronegative chlorine atom at the

Part 1: Structural Analysis & pKa Thermodynamics

The Inductive Effect and Basicity

The fundamental physicochemical deviation of this compound from pyrrolidine lies in the electron-withdrawing nature of the chlorine substituent.[1]

-

Pyrrolidine (Reference): The nitrogen lone pair is highly available for protonation.[1]

-

3-Chloropyrrolidine: The chlorine atom at C3 exerts a strong negative inductive effect (

).[1] This effect propagates through the carbon framework (-

Predicted pKa:

8.8 – 9.0[3]

-

Implication: Unlike pyrrolidine, which remains fully protonated (cationic) even at pH 10, this compound will begin to deprotonate to its free base form at physiological pH ranges (pH 7.4), significantly affecting membrane permeability and biodistribution.[1]

Visualization: Ionization Equilibrium

Figure 1: Ionization equilibrium of this compound. The equilibrium shifts based on environmental pH, dictated by the pKa value.[1]

Part 2: Solubility Profile & Lipophilicity[1]

Solubility Characteristics

The solubility of this compound is strictly pH-dependent due to its ionizable amine.[1]

| Property | This compound HCl (Salt) | This compound (Free Base) |

| State | Crystalline Solid | Oily Liquid (Hygroscopic) |

| Aqueous Solubility | Very High (>100 mg/mL) | Moderate to Low (pH dependent) |

| Organic Solubility | Low (except MeOH/EtOH) | High (DCM, EtOAc, Toluene) |

| LogP (Calc) | N/A (Ionic) | ~1.01 |

The Partition Coefficient (LogP vs. LogD)

While the calculated LogP (partitioning of the neutral species) is approximately 1.0, the effective distribution coefficient (LogD) at physiological pH (7.[1]4) is lower because a significant fraction of the molecule remains ionized.[1]

-

LogP: ~1.01 (Lipophilic enough for membrane crossing in neutral form).[1]

-

LogD (pH 7.4): ~ -0.5 to 0.0 (Due to ~95% ionization at this pH).[1]

Part 3: Experimental Methodologies

As scientists, we do not rely solely on prediction.[1] The following protocols are designed to generate high-fidelity experimental data.

Protocol A: Potentiometric Titration (pKa Determination)

Objective: Determine the precise thermodynamic pKa.[1] Equipment: SiriusT3 or Mettler Toledo Titrator.[1]

Methodology:

-

Preparation: Dissolve 3-5 mg of this compound HCl in 10 mL of degassed 0.15 M KCl solution (to maintain constant ionic strength).

-

Acidification: Lower pH to ~2.0 using 0.5 M HCl. This ensures the amine is 100% protonated at the start.[1]

-

Titration: Titrate with 0.5 M KOH (standardized) under an inert Nitrogen atmosphere.

-

Data Analysis: Plot pH vs. Volume of Titrant. The inflection point (steepest slope) represents the pKa.[1] Use a Bjerrum plot to linearize the data and calculate the dissociation constant.[1]

Protocol B: Thermodynamic Solubility (Shake-Flask Method)

Objective: Determine intrinsic solubility (

Workflow Diagram:

Figure 2: Standard Shake-Flask methodology for determining thermodynamic solubility.

Step-by-Step:

-

Supersaturation: Add excess this compound HCl to phosphate buffer (pH 7.4) and borate buffer (pH 10.0).

-

Note: For the pH 10 sample, you may observe "oiling out" as the salt converts to the liquid free base.[1]

-

-

Equilibration: Agitate at 25°C for 24 hours.

-

Phase Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a PVDF filter (ensure no drug adsorption to filter).

-

Quantification: Analyze the supernatant via HPLC-UV (low wavelength, ~210 nm, as the pyrrolidine ring lacks strong chromophores) or LC-MS.[1]

Part 4: Implications for Drug Development

-

Salt Selection: The HCl salt is the preferred solid form for handling due to the liquid nature of the free base.[1] However, during formulation, ensure excipients do not create a micro-environmental pH > 9, which would liberate the oily free base and cause tablet instability.[1]

-

Extraction: When isolating this intermediate from an aqueous reaction mixture, adjust the pH to >12 using NaOH and extract with Dichloromethane (DCM).[1] The distribution coefficient favors the organic phase heavily at this pH.[1]

References

-

PubChem. (2023).[1] Compound Summary: 3-Chloropyrrolidine.[1][3][4][5][6][7] National Library of Medicine.[1] [Link]

-

Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State.[1] Wiley-Interscience.[1] (Standard text for pKa/Solubility protocols).

-

Perrin, D. D. (1965).[1] Dissociation Constants of Organic Bases in Aqueous Solution.[1] Butterworths.[1] (Foundational text for amine pKa values).

Sources

- 1. 3-Chloropyridine | C5H4ClN | CID 12287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 3. 3-Chloro-pyrrolidine | 10603-49-3 [amp.chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. 3-(3-Chlorophenyl)pyrrolidine | C10H12ClN | CID 18337166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. 10603-49-3|3-Chloropyrrolidine|BLD Pharm [bldpharm.com]

literature review of (R)-3-Chloropyrrolidine in drug discovery

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and process development scientists. It prioritizes mechanistic insight, stereochemical rigor, and practical application over generic descriptions.

Role: Chiral Building Block & Stereochemical Switch

CAS: 105920-74-9 (HCl salt) | Formula: C

Executive Summary

(R)-3-Chloropyrrolidine (typically supplied as the hydrochloride salt) is a critical chiral reagent used to introduce the pyrrolidine scaffold into small molecule drugs. Its primary value lies in its stereochemical utility : the C3-chlorine atom serves as a versatile leaving group that allows for the construction of (S)-3-substituted pyrrolidines via nucleophilic substitution (S

This guide details the mechanistic principles, synthetic applications, and handling protocols for this reagent, focusing on its role in developing Histamine H3 antagonists, kinase inhibitors, and antibiotic scaffolds.

Stereochemical Logic & Mechanism

The utility of this compound is defined by its ability to access the (S)-configuration in the final product. Unlike (S)-3-hydroxypyrrolidine, which requires activation (e.g., tosylation/mesylation) before substitution, the 3-chloro analog is a "pre-activated" electrophile.

The "Inversion" Pathway

The synthesis of 3-substituted pyrrolidines typically follows a double-inversion logic if starting from the natural amino acid pool (L-Proline/Hydroxyproline), or a single inversion if starting from the chloro-reagent.

-

Precursor: (S)-3-Hydroxypyrrolidine (derived from L-Aspartic acid or Malic acid routes).

-

Reagent Synthesis: Chlorination of (S)-OH yields (R)-Cl (Inversion #1).

-

Drug Synthesis: Reaction of (R)-Cl with a Nucleophile (Nu) yields (S)-Nu (Inversion #2).

Key Insight: To obtain an (S)-configured drug target, one must start with the (R)-chloro reagent.

Figure 1: The stereochemical inversion pathway. Using this compound ensures access to (S)-configured pharmacophores.

Medicinal Chemistry Applications

Histamine H3 Receptor Antagonists

The pyrrolidine core is a privileged scaffold in H3 receptor antagonists, used to modulate basicity and lipophilicity.

-

Mechanism: The this compound undergoes etherification with phenols to create (S)-3-aryloxypyrrolidines .

-

Significance: The (S)-configuration often exhibits superior binding affinity compared to the (R)-enantiomer in GPCR targets due to specific hydrophobic pocket interactions.

-

Example Structure: Analogs of Irdabisant (CEP-26401) utilize substituted pyrrolidines where the ether linkage is critical for potency.

Kinase Inhibitors (Scaffold Morphing)

In kinase drug discovery, 3-substituted pyrrolidines serve as solubilizing groups that project into the solvent-exposed region of the ATP binding pocket.

-

Application: Replacement of piperazine or morpholine rings with chiral pyrrolidines can improve metabolic stability and selectivity.

-

Relevance: The "magic chloro" effect is often explored, but here the chlorine is displaced to form C-N bonds (using aniline nucleophiles) or C-O bonds.

-

Note: While Roche's Mosperafenib utilizes a 3-fluoro-pyrrolidine, the synthetic route to such molecules often parallels the chloro-chemistry, and the chloro-analog is frequently screened during SAR (Structure-Activity Relationship) optimization.

Antibiotics (DprE1 Inhibitors)

Recent research into anti-tuberculosis agents (targeting DprE1) has highlighted pyrrolidine-containing benzimidazoles.

-

Role: The pyrrolidine nitrogen is often coupled to the core, while the C3-position (derived from the chloro-substituent) allows for the attachment of polar groups to tune permeability across the mycobacterial cell wall.

Experimental Protocols

Protocol A: Synthesis of (S)-3-Aryloxypyrrolidines (General Procedure)

This protocol describes the S

Reagents:

-

This compound HCl (1.0 equiv)

-

Substituted Phenol (1.1 equiv)

-

Cesium Carbonate (Cs

CO -

Solvent: DMF or Acetonitrile (Anhydrous)

Step-by-Step:

-

Preparation: Dissolve the substituted phenol in anhydrous DMF (0.2 M concentration) under an inert atmosphere (N

or Ar). -

Activation: Add Cs

CO -

Addition: Add this compound HCl in one portion.

-

Reaction: Heat the mixture to 80–100°C . Monitor by LC-MS.[1]

-

Technical Note: The reaction requires elevated temperatures due to the steric hindrance of the secondary chloride and the deactivated nature of the pyrrolidine ring if N-unprotected.

-

-

Workup: Dilute with water, extract with Ethyl Acetate. Wash organics with brine (3x) to remove DMF.

-

Outcome: The product will be the (S)-enantiomer with >95% ee (enantiomeric excess), assuming the starting material was optically pure.

Protocol B: N-Alkylation (Retention of Configuration)

If the goal is to attach the pyrrolidine ring to a core via the Nitrogen atom while keeping the Chlorine for later use.

Reagents:

-

This compound HCl

-

Alkyl Halide (R-X)[2]

-

DIPEA (Diisopropylethylamine)

Mechanism: Nucleophilic attack by the pyrrolidine Nitrogen. Stereochemistry: The C3-Cl bond is not involved in the reaction mechanism. Therefore, the stereochemistry is retained .[3] The product is an N-alkyl-(R)-3-chloropyrrolidine.

Data Comparison: Leaving Group Efficiency

Why use the Chloro-derivative over the Bromo- or Tosyl- analogs?

| Reagent | Stability | Reactivity (S | Atom Economy | Cost |

| This compound | High (Stable solid) | Moderate (Requires Heat) | High | Low |

| (R)-3-Bromopyrrolidine | Low (Light sensitive) | High | Moderate | High |

| (R)-3-Tosyloxypyrrolidine | Low (Hydrolysis prone) | High | Low | Moderate |

Safety & Handling

Hazard Classification:

-

Skin/Eye Irritant: Causes serious eye irritation (H319) and skin irritation (H315).

-

Acute Toxicity: Harmful if swallowed (H302).

Handling Precautions:

-

The HCl salt is hygroscopic.[4] Store in a desiccator at 2–8°C.

-

Upon neutralization (free-basing), the amine becomes volatile and can rapidly absorb CO

from the air. Always handle the free base under inert gas.

References

-

Stereospecific Nucleophilic Substitution: Smith, M. B., & March, J. (2007).[5][6] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Confirming Walden Inversion on secondary carbons).

-

Histamine H3 Antagonists: Stocking, E. M., et al. (2010).[7] "Novel substituted pyrrolidines are high affinity histamine H3 receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 20(9), 2755-2760. Link

-

Kinase Inhibitor Scaffolds: Aguilar, A., et al. (2017).[6] "Discovery of... MDM2 Inhibitor in Clinical Development." Journal of Medicinal Chemistry, 60(7), 2819-2839. (Illustrates the use of complex chiral pyrrolidine scaffolds). Link

-

Phenol Alkylation Protocol: Lee, J. C., et al. (1995).[8] "Facile Synthesis of Alkyl Phenyl Ethers Using Cesium Carbonate." Synthetic Communications, 25(9). (Basis for Protocol A).[5][7]

-

Commercial Availability & Properties: ChemScene / Vulcanchem Product Data Sheets for CAS 105920-74-9. Link

Sources

- 1. CAS 1072227-55-4 | (S)-3-Chloropyrrolidine hydrochloride - Synblock [synblock.com]

- 2. US4910320A - Process for preparing 3-pyrrolidinol - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. (S)-3-Chloropyrrolidine hydrochloride (1072227-55-4) for sale [vulcanchem.com]

- 5. fishersci.com [fishersci.com]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. fishersci.com [fishersci.com]

- 8. Darifenacin synthesis - chemicalbook [chemicalbook.com]

Technical Guide: (R)-3-Chloropyrrolidine as a Stereochemical Pivot in Heterocyclic Synthesis

The following technical guide is structured to provide actionable, high-level insights for researchers in medicinal chemistry.

Executive Summary: The Chiral Relay

(R)-3-Chloropyrrolidine (and its N-protected derivatives) serves as a critical "stereochemical relay" in modern drug discovery. Unlike simple alkyl halides, its utility lies in its ability to access the pharmacologically privileged (S)-3-substituted pyrrolidine scaffold via reliable Walden inversion.

While the pyrrolidine ring is ubiquitous in pharmaceutical agents (e.g., fluoroquinolones, histamine antagonists), the 3-position is a primary vector for optimizing solubility and target engagement. This guide focuses on the (R)-chloride enantiomer as the definitive electrophile for generating (S)-configured libraries, detailing the mechanistic safeguards required to prevent racemization via the aziridinium ion trap.

Structural Integrity & The "Boc Effect"

The reactivity of 3-chloropyrrolidine is dictated entirely by the protecting group on the nitrogen. Understanding this dichotomy is the difference between a high-yield synthesis and an intractable polymer.

The Aziridinium Trap (Free Base Hazard)

If the nitrogen is unprotected (N-H) or alkylated (N-R), the lone pair acts as an internal nucleophile. It displaces the C3-chlorine to form a bicyclic 1-azabicyclo[3.1.0]hexane (aziridinium) intermediate.

-

Consequence: Subsequent nucleophilic attack can occur at either C2 or C3, leading to regioisomeric mixtures, racemization, or polymerization.

-

Solution: Electron-withdrawing groups (EWGs) such as tert-butoxycarbonyl (Boc) or Carbobenzyloxy (Cbz) are mandatory to suppress the nitrogen lone pair, forcing the reaction down a clean intermolecular

pathway.

Visualization: The Divergent Reactivity Pathways

The following diagram illustrates the critical necessity of N-protection.

Figure 1: The "Boc Effect" dictates the reaction trajectory. Without EWG protection, the aziridinium intermediate destroys stereochemical integrity.

Synthetic Protocols

The following protocols are validated for the conversion of this compound to high-value (S)-intermediates.

Protocol A: Synthesis of (S)-3-Aminopyrrolidine (Tosufloxacin Intermediate)

This workflow utilizes the (R)-chloride to install an azide, which is subsequently reduced. This is preferred over direct amination to avoid elimination side reactions.

Reagents:

-

Substrate: (R)-N-Boc-3-chloropyrrolidine

-

Nucleophile: Sodium Azide (

) -

Solvent: DMF (Polar aprotic is essential for

) -

Reduction:

, Pd/C or Staudinger conditions (

Step-by-Step Methodology:

-

Dissolution: Dissolve (R)-N-Boc-3-chloropyrrolidine (1.0 eq) in anhydrous DMF (5 mL/mmol).

-

Displacement: Add

(1.5 eq). Heat to 80°C for 12 hours.-

Note: Monitor by TLC/LCMS. The chloride is a moderate leaving group; heat is required, but exceeding 100°C risks Boc-thermal degradation.

-

-

Workup: Dilute with water, extract with EtOAc. The product is (S)-N-Boc-3-azidopyrrolidine.

-

Reduction: Hydrogenate (1 atm

) over 10% Pd/C in MeOH for 4 hours. -

Deprotection: Treat with 4M HCl in dioxane to yield (S)-3-aminopyrrolidine dihydrochloride .

Data Summary: Stereochemical Outcome

| Starting Material | Reagent | Mechanism | Product Configuration | Yield (Typical) |

| (R)-3-Cl | (S)-3- | 85-92% | ||

| (R)-3-Cl | Phenols ( | (S)-3- | 75-85% | |

| (R)-3-Cl | Amines ( | (S)-3- | 40-60%* |

*Direct amine displacement often suffers from elimination (E2) competition. The Azide route (Protocol A) is superior for primary amines.

Medicinal Chemistry Applications

The this compound scaffold is the architect behind several bioactive classes.

Quinolone Antibiotics (The "S-Switch")

In drugs like Tosufloxacin and Gemifloxacin , the C7 substituent is frequently a pyrrolidine derivative.

-

Causality: The (S)-3-aminopyrrolidine enantiomer often confers superior gram-positive activity and solubility compared to the (R)-enantiomer.

-

Role of (R)-3-Cl: It is the requisite precursor. To obtain the active (S)-amine, chemists must start with the (R)-chloride to leverage the

inversion.

Histamine H3 Antagonists

Non-imidazole H3 antagonists frequently utilize 3-substituted pyrrolidines to engage the receptor's acidic aspartate residue. The rigid stereochemistry of the pyrrolidine ring orients the basic nitrogen for optimal binding affinity (

Solubilizing Tethers

Replacing a phenyl ring with a pyrrolidine reduces lipophilicity (LogP) and increases

Troubleshooting & Optimization

When reactions fail or yields drop, evaluate these parameters:

-

The "Elimination" Competitor:

-

Symptom:[1] Formation of N-Boc-3-pyrroline (alkene) instead of the substitution product.

-

Cause: Basicity of the nucleophile is too high (acting as a base, not a nucleophile).

-

Fix: Switch to "soft" nucleophiles (azides, thiols, thiolates). If an oxygen nucleophile is required, use the phenoxide in a less polar solvent or lower temperature.

-

-

Incomplete Inversion (Racemization):

-

Cause: Loss of Boc group in situ (acidic impurities) or excessive heat allowing partial

character. -

Fix: Add a scavenger base (

) to buffer the reaction; ensure temperature stays <90°C.

-

References

-

Synthesis of (S)-3-aminopyrrolidine dihydrochloride. Google Patents (CN102531987A). Describes the industrial route from (R)-precursors via azide displacement.

-

3-Aminopyrrolidine dihydrochloride: Key Intermediate for Quinolones. Sigma-Aldrich Product Sheet. Confirms usage in Tosufloxacin and stereochemical specifications.

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold. National Institutes of Health (PMC). Detailed review of pyrrolidine stereochemistry in FDA-approved drugs.

-

Reactivity of Aziridinium Ions. Royal Society of Chemistry. Mechanistic insight into the scrambling pathways of unprotected chloro-amines.

Sources

Technical Guide: Common Salt Forms of (R)-3-Chloropyrrolidine for Research

Executive Summary

(R)-3-Chloropyrrolidine (CAS: 1354009-92-9 for HCl salt) is a critical chiral building block in medicinal chemistry, widely employed to introduce pyrrolidine scaffolds into pharmaceutical targets (e.g., GPCR ligands, kinase inhibitors).[1][2] While the molecule’s utility lies in its reactivity, this same reactivity renders the free base thermodynamically unstable.

This guide analyzes the hydrochloride (HCl) salt as the industry-standard form for research and development.[1] It details the mechanistic imperative for salt formation, specifically the prevention of azetidinium-mediated racemization, and provides validated protocols for handling, storage, and in situ free-basing.[1]

Part 1: The Chemical Imperative – Why Salts?

In the context of 3-chloropyrrolidines, salt formation is not merely a matter of solubility; it is a chemical necessity to preserve chiral integrity and prevent degradation.

The Azetidinium Trap (The "Mustard" Effect)

The free base of this compound possesses a secondary amine (nucleophile) and a

This forms a bicyclic azetidinium ion (1-azabicyclo[1.1.0]butane derivative).[1] This intermediate is highly reactive and leads to two critical failures:

-

Racemization: Re-opening the ring by a nucleophile (like

) can occur at either carbon, scrambling the stereocenter.[1] -

Polymerization: The strained ring reacts with other free base molecules, forming oligomers.

The Solution: Protonating the nitrogen (Salt Formation) removes its nucleophilicity, effectively "locking" the molecule in a stable state.[1]

Visualization: Stability Mechanism

The following diagram illustrates the degradation pathway of the free base versus the stability of the hydrochloride salt.

Figure 1: The thermodynamic instability of the free base drives the necessity for the HCl salt form.[1]

Part 2: The Dominant Form – this compound Hydrochloride[1]

The hydrochloride salt is the only commercially relevant form for research due to its balance of crystallinity, cost, and atom economy.

Physical & Chemical Properties

The following data aggregates standard specification ranges for high-purity research grades.

| Property | Specification | Notes |

| IUPAC Name | (3R)-3-Chloropyrrolidine hydrochloride | |

| CAS Number | 1354009-92-9 | Distinct from (S)-isomer (10603-47-1) |

| Molecular Formula | MW: 142.03 g/mol | |

| Appearance | White to off-white crystalline solid | Hygroscopic; store with desiccant |

| Melting Point | 160 – 165 °C (Decomposes) | Sharp MP indicates high purity |

| Solubility | High: Water, Methanol, DMSO Low: DCM, Toluene, Hexanes | Soluble in polar protic solvents |

| Chiral Purity (ee) | > 98% | Critical parameter; check via Chiral HPLC |

Synthesis Logic & Stereochemistry

Researchers must understand the origin of the material to predict impurities. The standard synthesis involves the chlorination of (S)-3-hydroxypyrrolidine .[1]

-

Reagent: Thionyl Chloride (

).[1][3][4] -

Mechanism:

Inversion. -

Pathway:

.[1] -

Note: Unlike simple alcohols where

can cause retention (

Part 3: Experimental Protocols

Handling & Safety (The "Mustard" Precaution)

Because 3-chloropyrrolidines are structural analogs of nitrogen mustards, they are potential alkylating agents and skin sensitizers.[1]

-

PPE: Double nitrile gloves, lab coat, and safety glasses.[1]

-

Containment: Weigh and handle solids in a fume hood.

-

Decontamination: Quench spills with dilute NaOH or Sodium Thiosulfate solution to hydrolyze the chloride before disposal.

Protocol: In Situ Free-Basing for Reaction

Do not isolate the free base. The most robust method for using this reagent is to release the free amine in the reaction vessel immediately prior to the coupling step.

Workflow:

-

Suspension: Suspend this compound HCl (1.0 equiv) in the reaction solvent (e.g., DMF, Acetonitrile, or DCM).

-

Scavenger Base Addition: Add an inorganic base (e.g.,

,-

Ratio: Use 2.0–3.0 equivalents of base (1 eq to neutralize HCl, 1+ eq to drive the subsequent reaction).[1]

-

-

Electrophile Addition: Add the coupling partner (e.g., alkyl halide, epoxide) immediately.[1]

Visualization: Recommended Workflow

This workflow minimizes the lifespan of the transient free base, reducing dimerization risks.

Figure 2: Optimal reaction sequence to prevent self-alkylation.

Part 4: Quality Control & Troubleshooting

When sourcing or re-validating this material, focus on these two parameters:

-

Proton NMR (

-NMR): -

Chiral HPLC:

References

-

Fluorochem. (R)-3-Chloro-pyrrolidine hydrochloride Product Sheet. Retrieved from [1]

-

ChemicalBook. (R)-3-Chloro-pyrrolidine hydrochloride Properties and CAS. Retrieved from [1]

-

Master Organic Chemistry. Thionyl Chloride (SOCl2) and Alcohols: Retention vs Inversion. Retrieved from

-

PubChem. 3-Chloropyrrolidine Hydrochloride Compound Summary. Retrieved from [1]

Sources

Methodological & Application

Application Note: (R)-3-Chloropyrrolidine as a Cornerstone for Stereoselective Synthesis in Drug Discovery

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] The stereochemistry of substituents on this ring is often critical for biological activity, making enantiomerically pure building blocks essential for modern drug discovery.[3][4] (R)-3-Chloropyrrolidine has emerged as a versatile and indispensable chiral building block for the stereoselective synthesis of complex N-heterocycles.[5] This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the strategic application of this compound. We will explore the fundamental principles of its reactivity, provide field-proven protocols for its use in nucleophilic substitution reactions, and illustrate its utility through case studies in the synthesis of bioactive molecules.

Introduction: The Strategic Value of this compound

Chirality is a fundamental determinant of drug-receptor interactions. The specific three-dimensional arrangement of atoms can dictate the efficacy, safety, and pharmacokinetic properties of a therapeutic agent.[4] The pyrrolidine moiety is particularly prevalent in pharmaceuticals due to its structural rigidity, water solubility, and ability to engage in hydrogen bonding.

This compound serves as an ideal starting material for introducing stereocontrolled diversity at the C3 position. Its key advantages include:

-

Pre-defined Stereocenter: The (R)-configuration at C3 provides a fixed chiral center from which new stereocenters can be constructed with high fidelity.

-

Activated Leaving Group: The chlorine atom at the C3 position is a competent leaving group, readily displaced by a wide range of nucleophiles.[6][7]

-

Predictable Reactivity: The primary mode of reaction is via a bimolecular nucleophilic substitution (SN2) mechanism, which predictably proceeds with inversion of configuration, yielding (S)-substituted pyrrolidine derivatives.[8]

This predictable stereochemical outcome is the cornerstone of its utility, allowing chemists to design synthetic routes that reliably produce the desired enantiomer of a target molecule.

Core Application: Stereoinvertive Nucleophilic Substitution (SN2)

The most powerful and common application of this compound is in SN2 reactions. In this process, a nucleophile attacks the electrophilic carbon atom at C3, displacing the chloride ion from the opposite face. This results in a clean inversion of the stereocenter, transforming the (R)-chloro starting material into an (S)-substituted product.

Mechanistic Rationale

The causality behind this stereospecificity lies in the concerted nature of the SN2 mechanism. The incoming nucleophile forms a bond with the carbon atom at the same time as the carbon-chlorine bond is broken. To minimize steric hindrance and allow for optimal orbital overlap, the nucleophile must approach from the side opposite to the leaving group (the chloride). This "backside attack" forces the substituents on the carbon to flip, much like an umbrella inverting in the wind, leading to the observed inversion of stereochemistry.[6][9]

Below is a diagram illustrating this fundamental stereoinvertive transformation.

Caption: SN2 mechanism showing inversion of configuration at C3.

Critical Experimental Parameters

The success of the SN2 substitution depends on the careful selection of reaction conditions. The choice of base, solvent, and temperature is not arbitrary but is dictated by the need to maximize the desired reaction rate while suppressing potential side reactions like elimination or racemization.

-

Nucleophiles: A wide array of nucleophiles can be employed, including primary and secondary amines, alcohols, thiols, azides, and carbanions. The strength of the nucleophile will influence the required reaction conditions.[7]

-

Solvent: Polar aprotic solvents such as Dimethylformamide (DMF), Acetonitrile (MeCN), or Dimethyl sulfoxide (DMSO) are preferred. These solvents solvate the cation of the base but do not strongly solvate the nucleophile, leaving it "naked" and highly reactive. They are also poor at solvating the leaving group, which disfavors the competing SN1 pathway that could lead to racemization.

-

Base: A non-nucleophilic base is often required to deprotonate the nucleophile (e.g., an alcohol or thiol) or to act as an acid scavenger for reactions involving amine nucleophiles (which form HCl as a byproduct). Common choices include potassium carbonate (K₂CO₃), sodium hydride (NaH), or triethylamine (Et₃N). The choice of base strength is critical; a base that is too strong can promote E2 elimination, a common side reaction.

-

Temperature: Reactions are typically run at elevated temperatures (e.g., 60-100 °C) to overcome the activation energy barrier. However, excessively high temperatures can lead to decomposition or unwanted side reactions.

Data Summary: Representative SN2 Reactions

The following table summarizes typical conditions and outcomes for the nucleophilic substitution on N-protected this compound. The N-Boc (tert-butoxycarbonyl) group is a common protecting group used to moderate the reactivity of the pyrrolidine nitrogen.

| Nucleophile (Nu-H) | Base | Solvent | Temp (°C) | Product Configuration | Typical Yield |

| Benzylamine | K₂CO₃ | MeCN | 80 | (S) | >90% |

| Sodium Azide (NaN₃) | - | DMF | 90 | (S) | >95% |

| Phenol | K₂CO₃ | DMF | 100 | (S) | ~85% |

| Thiophenol | Et₃N | THF | 60 | (S) | >90% |

| Methylamine | - | EtOH | 70 | (S) | ~80%[8] |

Application Protocol: Synthesis of (S)-N-Boc-3-(benzylamino)pyrrolidine

This protocol provides a detailed, self-validating workflow for a representative SN2 reaction.

Materials and Equipment

-

(R)-N-Boc-3-chloropyrrolidine

-

Benzylamine

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetonitrile (MeCN), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert gas line (Argon or Nitrogen)

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Experimental Workflow Diagram

Caption: Step-by-step workflow for synthesis and purification.

Step-by-Step Procedure

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (R)-N-Boc-3-chloropyrrolidine (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous acetonitrile (approx. 0.1 M concentration of the starting material).

-

Causality Note: Anhydrous conditions are crucial to prevent hydrolysis of the starting material and to ensure the base is effective. K₂CO₃ is a mild, heterogeneous base that effectively scavenges the HCl generated without causing significant side reactions.

-

-

Inert Atmosphere: Flush the flask with argon or nitrogen for 5 minutes. Maintain a positive pressure of inert gas throughout the reaction.

-

Reagent Addition: Add benzylamine (1.2 eq) to the stirring suspension at room temperature.

-

Reaction: Heat the reaction mixture to 80 °C and maintain for 12-18 hours.

-

Trustworthiness Note: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed. This provides a clear endpoint and prevents unnecessary heating that could lead to byproduct formation.

-

-

Workup - Quenching: Cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite® to remove the inorganic salts and wash the pad with ethyl acetate.

-

Workup - Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water (2x).

-

Workup - Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (1x) and brine (1x).

-

Causality Note: The NaHCO₃ wash removes any residual acidic impurities. The brine wash helps to remove residual water from the organic layer before drying.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (S)-N-Boc-3-(benzylamino)pyrrolidine.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. Confirm the stereochemical outcome via chiral HPLC or by comparing the optical rotation to a literature value.

Case Study: Synthesis of Neuronal Nitric Oxide Synthase (nNOS) Inhibitors

This compound is a key precursor in the synthesis of potent and selective inhibitors of neuronal nitric oxide synthase (nNOS), which are investigated for various neurological disorders. An efficient synthesis of chiral pyrrolidine-based nNOS inhibitors has been developed where the stereochemistry is critical for binding affinity.[10]

In this pathway, a key intermediate aldehyde is subjected to reductive amination with various amines to build structure-activity relationships (SAR).[10] The final deprotection of the Boc group under acidic conditions yields the target inhibitors.[10] This demonstrates how the initial stereocenter from the chloropyrrolidine is carried through multiple synthetic steps to define the final product's stereochemistry.[10]

Case Study: Synthesis of Varenicline

Varenicline (Chantix™), a medication used for smoking cessation, is a complex tetracyclic molecule.[11][12] While many synthetic routes exist, several convergent strategies rely on chiral pyrrolidine fragments that can be derived from precursors like this compound. The synthesis involves constructing the core azabicyclic framework and subsequently elaborating it to form the final pyrazino-annulated structure.[13][14][15] The defined stereochemistry of the pyrrolidine ring is essential for the molecule to adopt the correct conformation to act as a partial agonist at the α4β2 nicotinic acetylcholine receptor.[11][15]

Conclusion

This compound is a high-value chiral building block that provides a reliable and stereocontrolled entry into a vast chemical space of substituted pyrrolidines. Its utility is primarily centered on the predictable SN2 reaction, which proceeds with inversion of configuration to grant access to a wide range of (S)-3-substituted pyrrolidines. By understanding the mechanistic principles and optimizing experimental conditions, researchers can effectively leverage this reagent to accelerate the synthesis of complex chiral molecules, significantly impacting the fields of medicinal chemistry and drug development.

References

-

Poulos, T. L., et al. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. National Institutes of Health. [Link]

-

Cicchi, S., et al. Synthesis of a New Chiral Pyrrolidine. MDPI. [Link]

-

Chen, C., et al. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. National Institutes of Health. [Link]

-

Alonso, I., et al. Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. National Institutes of Health. [Link]

-

Wang, Z., et al. Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3) - PubMed. PubMed. [Link]

-

NUCLEOPHILIC SUBSTITUTION REACTIONS IN 2-CHLOROPYRIDINES AND 2,5-DIOXO-1,2,5,7-TETRAHYDRO-1H-FUROPYRIDINES. Lookchem. [Link]

-

Bakulina, O., et al. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

-

Lall, M. S., et al. Stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. PubMed. [Link]

-

Explain why nucleophilic substitution occurs more readily in 4-chloropyri... Filo. [Link]

-

Wang, D., et al. A modular approach to catalytic stereoselective synthesis of chiral 1,2-diols and 1,3-diols. Nature. [Link]

- US8314235B2 - Process for preparing varenicline, varenicline intermediates, pharmaceutically acceptable salts thereof.

- WO2009065872A2 - Improved processes for the synthesis of varenicline l-tartrate.

-

Process for preparing varenicline and intermediates for use therein. European Patent Office. [Link]

-

Chiral Building Blocks. 3ASenrise. [Link]

-

Nucleophilic substitution reactions (video). Khan Academy. [Link]

- WO2009155403A2 - Processes for the preparation of varenicline and intermediates thereof.

-

Nucleophilic substitution. Wikipedia. [Link]

-

Nucleophilic Substitution Reaction. BYJU'S. [Link]

-

Faisca Phillips, A. M. M. Recent Advances in the Stereoselective Synthesis of Pyrrolizidin-3-ones. ResearchGate. [Link]

-

G. S. K. C., et al. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. National Institutes of Health. [Link]

-

G. S. K. C., et al. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review | Request PDF. ResearchGate. [Link]

-

Ede, N. J., et al. Synthesis of Chiral Building Blocks for Use in Drug Discovery. National Institutes of Health. [Link]

-

G. S. K. C., et al. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. [Link]

-

Słoczyńska, K., et al. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. MDPI. [Link]

-

Chiral Building Blocks. Buchler GmbH. [Link]

Sources

- 1. Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3)-C(sp3) Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Chiral Building Blocks Selection - Enamine [enamine.net]

- 4. Chiral Molecular Building Blocks in Modern Drug Discovery - AiFChem [aifchem.com]

- 5. Chiral Building Blocks - Building Blocks - Organic Chemistry [3asenrise.com]

- 6. Nucleophilic substitution - Wikipedia [en.wikipedia.org]

- 7. byjus.com [byjus.com]

- 8. Stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Khan Academy [khanacademy.org]

- 10. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. WO2009065872A2 - Improved processes for the synthesis of varenicline l-tartrate - Google Patents [patents.google.com]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 13. Varenicline synthesis - chemicalbook [chemicalbook.com]

- 14. US8314235B2 - Process for preparing varenicline, varenicline intermediates, pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]

- 15. WO2009155403A2 - Processes for the preparation of varenicline and intermediates thereof - Google Patents [patents.google.com]

Application Note: Protocol for N-Alkylation of (R)-3-Chloropyrrolidine

Part 1: Executive Summary & Mechanistic Insight

The Challenge: Handling "Nitrogen Mustard" Analogs

(R)-3-Chloropyrrolidine is a valuable chiral building block, but it presents a specific chemical engineering challenge: it is a

While less reactive than linear nitrogen mustards (which form aziridinium ions), 3-chloropyrrolidine free base is prone to two primary degradation pathways if mishandled:

-

Intermolecular Self-Alkylation (Dimerization/Polymerization): Two molecules react to form 1-(3-chloropyrrolidin-1-yl)pyrrolidine derivatives.

-

Elimination: Under strongly basic or thermal conditions, it eliminates HCl to form 3-pyrroline (2,5-dihydro-1H-pyrrole).

Core Directive: Never isolate the free base of this compound. All protocols must generate the reactive free amine in situ in the presence of the electrophile.

Reaction Pathways & Selectivity

The following diagram illustrates the competition between the desired N-alkylation and the deleterious side reactions.

Figure 1: Mechanistic pathways.[1] Success depends on the rate of N-alkylation (

Part 2: Experimental Protocols

Pre-Reaction Checklist

-

Starting Material: Ensure this compound is stored as the HCl salt at 2-8°C.

-

Stoichiometry: Use a slight excess of the alkylating agent (1.1 equiv) to ensure the amine reacts with the electrophile rather than itself.

-

Solvent Selection: Acetonitrile (ACN) is preferred for direct alkylation; Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) for reductive amination.[1]

Protocol A: Direct N-Alkylation (General Purpose)

Best for: Primary alkyl halides (Benzyl bromide, Methyl iodide, etc.)[1]

Rationale: This method uses a heterogeneous base (Potassium Carbonate) in Acetonitrile.[1] The low solubility of the inorganic base ensures a low steady-state concentration of the free amine, which is immediately trapped by the alkyl halide.

Reagents:

-

This compound HCl (1.0 equiv)

-

Alkyl Halide (R-X) (1.1 equiv)[1]

- (anhydrous, powder) (2.5 equiv)[1]

-

Acetonitrile (ACN) (10 mL per gram of substrate)[1]

Step-by-Step Procedure:

-

Setup: Charge a round-bottom flask with this compound HCl and anhydrous ACN. Stir to form a suspension.

-

Base Addition: Add

in one portion. The suspension will thicken. -

Electrophile Addition: Add the Alkyl Halide (R-X) dropwise at room temperature (20-25°C).

-

Critical Control Point: If the reaction is exothermic (e.g., with Methyl Iodide), cool to 0°C during addition to prevent thermal elimination.[1]

-

-

Reaction: Stir at room temperature for 12–18 hours.

-

Monitoring: Monitor by TLC or LC-MS. Look for the disappearance of the secondary amine.

-

-

Workup:

-

Purification: Most simple alkyl derivatives are clean enough for the next step. If purification is needed, use column chromatography (Hexanes/EtOAc).[1] Avoid distillation if possible to prevent thermal degradation.

Protocol B: Reductive Amination (High Stability)

Best for: Aldehydes/Ketones, or when over-alkylation (quaternization) is a risk.[1]

Rationale: Reductive amination avoids the use of highly reactive alkyl halides, reducing the risk of "runaway" alkylation. Sodium Triacetoxyborohydride (STAB) is used as the reducing agent because it tolerates the presence of the aldehyde and does not reduce the aldehyde/ketone prior to imine formation.

Reagents:

-

This compound HCl (1.0 equiv)

-

Aldehyde/Ketone (1.1 equiv)[1]

-

Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]

-

DIPEA (N,N-Diisopropylethylamine) (1.0 equiv)[1]

-

DCM or DCE (15 mL per gram of substrate)[1]

-

Acetic Acid (catalytic, optional, 0.1 equiv)[1]

Step-by-Step Procedure:

-

Free-Basing (In-Situ): Suspend this compound HCl in DCM. Add DIPEA. Stir for 15 minutes at room temperature.

-

Note: The amine is now free, but the solvent volume and immediate presence of the carbonyl partner prevents dimerization.

-

-

Imine Formation: Add the Aldehyde/Ketone. Stir for 30–60 minutes.

-

Reduction: Cool to 0°C. Add STAB portion-wise over 10 minutes.

-

Reaction: Allow to warm to room temperature and stir for 4–16 hours.

-

Quench: Quench by adding saturated aqueous

. Stir vigorously for 20 minutes to decompose boron complexes. -

Extraction: Separate phases. Extract the aqueous layer with DCM (x2).

-

Purification: Dry organic layers (

) and concentrate.

Part 3: Data & Troubleshooting

Comparison of Methods

| Feature | Protocol A (Direct Alkylation) | Protocol B (Reductive Amination) |

| Reagent Type | Alkyl Halides (R-Cl, R-Br, R-I) | Aldehydes / Ketones |

| Risk of Over-Alkylation | Moderate (Quaternization possible) | Very Low (Mono-alkylation selective) |

| Risk of Elimination | Moderate (if heated with base) | Low (Mild conditions) |

| Reaction Time | 12–24 Hours | 4–16 Hours |

| Preferred Substrates | Benzyl bromide, Allyl bromide | Benzaldehyde, Acetone, Cyclohexanone |

Troubleshooting Guide

-

Issue: Low Yield / Recovery of Starting Material.

-

Issue: Formation of 3-Pyrroline (Elimination Product).

-

Cause: Reaction temperature too high or base too strong.

-

Fix: Keep reaction < 40°C. Do not use NaH or hydroxide bases (NaOH/KOH).[1] Stick to carbonates or tertiary amines.

-

-

Issue: Dimer Formation.

-

Cause: High concentration of free amine without electrophile present.

-

Fix: Always have the electrophile present in the flask before liberating the free base, or add the base very slowly.

-

Part 4: Workflow Visualization

Figure 2: Decision tree for selecting the appropriate alkylation protocol.

References

-

General Reactivity of Beta-Halo Amines

- Mechanism of Azetidinium formation and dimeriz

-

Source: Advanced Organic Chemistry, Part B: Reactions and Synthesis.[1] Carey & Sundberg. (Standard Text).

- Context: Explains the instability of the free base form of 3-chloropyrrolidine.

-

Reductive Amination Protocols

-

Synthesis of N-Benzyl-3-substituted pyrrolidines (Patent Literature)

- Patent CN102351783B: Synthetic method of 1-benzyl-3-piperidone hydrochloride (Analogous chemistry for N-benzylation of cyclic amines protecting the 3-position).

-

[1]

-

Stability Data

Sources

- 1. mdpi.com [mdpi.com]

- 2. CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride - Google Patents [patents.google.com]

- 3. Stability of 3-Chloro-p-toluidine Hydrochloride in Buffered Aqueous Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemijournal.com [chemijournal.com]

- 5. CN102351783B - The synthetic method of 1-benzyl-3-piperidone hydrochloride - Google Patents [patents.google.com]

Application Note: Stereocontrolled Nucleophilic Substitution of (R)-3-Chloropyrrolidine

Executive Summary & Strategic Context

(R)-3-Chloropyrrolidine is a high-value chiral synthon used extensively in the synthesis of pharmaceutical intermediates, including fluoroquinolone antibiotics and histone deacetylase (HDAC) inhibitors. However, its reactivity profile is non-trivial.[1] Unlike acyclic alkyl halides, the pyrrolidine ring introduces significant ring strain and steric constraints. More importantly, the nitrogen atom at position 1 acts as an internal nucleophile, creating a "mechanistic switch" that dictates the stereochemical outcome.

The Core Challenge: The reaction can proceed via two distinct pathways:

-

Direct

Displacement: Leading to Inversion of configuration ((S)-product).[2] -

Neighboring Group Participation (NGP): Mediated by an aziridinium intermediate, leading to Retention of configuration ((R)-product) or rearrangement.

This guide provides the technical roadmap to control this switch, ensuring high enantiopurity in scale-up operations.

Safety Advisory: The "Hidden" Nitrogen Mustard

CRITICAL WARNING: While this compound hydrochloride is a stable solid, the free base is chemically related to nitrogen mustards.

-

Hazard: Upon neutralization, the free amine can spontaneously cyclize to form a bicyclic aziridinium ion (1-azoniabicyclo[3.1.0]hexane system).

-

Toxicity: This intermediate is a potent alkylating agent, posing severe vesicant (blistering) and genotoxic risks.

-

Control: Always handle the free base in solution at low temperatures. Whenever possible, perform substitutions on the N-protected derivative (e.g., N-Boc) to suppress aziridinium formation.

Mechanistic Deep Dive: The Stereochemical Switch

The stereochemical outcome of nucleophilic substitution on this compound is entirely dependent on the electron density of the pyrrolidine nitrogen.

Pathway A: N-Protected (Electron Deficient) Inversion

When the nitrogen is protected with an electron-withdrawing group (EWG) such as Boc , Cbz , or Tosyl , the lone pair is delocalized into the carbonyl/sulfonyl group. It is no longer nucleophilic enough to displace the chloride.

-

Mechanism: Classical intermolecular

. -

Outcome: The external nucleophile attacks C3 from the face opposite the chlorine.

-

Result: Complete Inversion of configuration ((R)

(S)).

Pathway B: N-Unprotected/Alkylated (Electron Rich) Retention

If the nitrogen is a free amine or N-alkylated, the lone pair is highly nucleophilic.

-

Mechanism: Intramolecular

(Anchimeric Assistance) forms the aziridinium ion. This is the rate-determining step (faster than external attack). -

Outcome: The external nucleophile opens the aziridinium ring. Due to ring strain, attack often occurs at C3.[2]

-

Result: Double Inversion (

intramolecular +

Visualization of Mechanistic Pathways[3]

Figure 1: The "Stereochemical Switch" mechanism. N-protection forces the Inversion pathway, while the free amine facilitates Retention via the Aziridinium ion.

Protocol: Synthesis of (S)-3-Azidopyrrolidine (Inversion)

This protocol describes the standard industry approach to accessing (S)-3-aminopyrrolidine derivatives from this compound HCl. We utilize the N-Boc protection strategy to enforce the inversion pathway.

Materials

-

Substrate: this compound HCl (

eq) -

Reagent: Sodium Azide (

, -

Protecting Group: Di-tert-butyl dicarbonate (

, -

Base: Triethylamine (

, -

Solvent: DMF (Dimethylformamide) - Anhydrous

Step-by-Step Workflow

Phase 1: N-Protection (In Situ)[3]

-

Dissolution: Charge this compound HCl (10 g, 70.4 mmol) into a reactor with DCM (100 mL).

-

Neutralization: Cool to 0°C. Add

(15.7 g, 155 mmol) dropwise. Observation: White precipitate ( -

Boc-ylation: Add

(16.9 g, 77.4 mmol) in DCM slowly. -

Reaction: Warm to Room Temperature (RT) and stir for 4 hours.

-

Workup: Wash with water, 1M HCl (to remove excess amine), and brine. Dry organic layer (

) and concentrate.-

Checkpoint:

NMR should show Boc-singlet at ~1.45 ppm.

-

Phase 2: Nucleophilic Substitution (

)[4]

-

Solvent Switch: Dissolve the crude N-Boc-(R)-3-chloropyrrolidine in anhydrous DMF (5 vol).

-

Nucleophile Addition: Add

(6.8 g, 105 mmol). -

Heating: Heat the mixture to 80°C for 12–16 hours.

-

Note:

on secondary carbons in constrained rings is sluggish; heat is required.

-

-

Monitoring (Self-Validation):

-

TLC: Monitor disappearance of starting chloride (non-polar) and appearance of azide.

-

IR Spectroscopy: Look for the strong, characteristic Azide stretch at ~2100 cm⁻¹ .

-

-

Workup: Cool to RT. Dilute with Ethyl Acetate.[2] Wash extensively with water (to remove DMF) and LiCl solution.

-

Yield: Expect 85–92% yield of (S)-N-Boc-3-azidopyrrolidine .

Data Table: Optimization Parameters

| Parameter | Condition | Effect on Reaction |

| Solvent | DMF or DMSO | High dielectric constant promotes dissociation of |

| Temperature | < 60°C | Reaction is too slow (>24h). |

| Temperature | > 100°C | Risk of Boc thermal decomposition and azide instability. |

| Stoichiometry | 1.5 eq | Excess required to drive reaction to completion due to steric hindrance.[2] |

| Stereochemistry | N-Boc present | >98% ee (Inversion) confirmed by chiral HPLC. |

Application Note: The Aziridinium "Trap" (Retention)

In specific drug discovery campaigns, researchers may desire retention of configuration (converting (R)-chloride to (R)-amine).

Protocol Modification: Instead of Boc-protection, use the N-Benzyl (Bn) or N-Methyl derivative.

-

Neutralize (R)-N-Bn-3-chloropyrrolidine HCl to the free base.

-

Stir in aqueous/organic biphasic conditions or polar protic solvent (MeOH).

-

The nitrogen spontaneously displaces the chloride.

-

Add nucleophile (e.g., hydroxide or amine).

-

Result: Predominant retention of configuration.

Caveat: This pathway is less regioselective.[2] Nucleophilic attack on the aziridinium ion can occur at C3 (retention) or C4 (rearrangement). If the pyrrolidine has other substituents (e.g., 4-methyl), this leads to a mixture of constitutional isomers.

Analytical Validation & Troubleshooting

To ensure the protocol is "self-validating," perform these checks:

-

Chiral HPLC:

-

Column: Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane/IPA (90:10).

-

Success Criterion: Single peak for the (S)-enantiomer (if using Pathway A).

-

-

Polarimetry:

-

This compound HCl:

( -

(S)-3-Aminopyrrolidine (final product):

should be negative (approx

-

-

NMR Diagnostics:

-

The methine proton at C3 shifts significantly upon substitution.

-

Cl-C3-H:

~4.4 ppm. -

-C3-H:

-

Experimental Workflow Diagram

Figure 2: Operational workflow for the stereoselective synthesis of the azide intermediate.

References

-

Mechanism of Aziridinium Formation

- Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.

-

Review of Aziridinium reactivity: D'Hooghe, M., & De Kimpe, N. (2006). "Aziridinium salts in organic synthesis." Current Organic Chemistry.

-

Synthesis Protocols (Patents & Papers)

-

Synthesis of (S)-3-aminopyrrolidine: Patent CN102531987A. "Synthesis method of (S)-3-amino pyrrolidine dihydrochloride." (2012).

-

Fluoroquinolone Intermediates: Sanchez, J. P., et al. (1995). "Quinolone Antibacterial Agents.[2] Synthesis and Structure-Activity Relationships of 7-Substituted-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acids." Journal of Medicinal Chemistry.

-

-

Stereochemical Analysis

- Gawley, R. E., & Aube, J. Principles of Asymmetric Synthesis. (Discussion on stereospecific substitutions on heterocycles).

-

Comparison of Optical Rotations: Sigma-Aldrich Technical Data Sheet for (S)-3-Aminopyrrolidine.

-

Safety & Toxicology

-

Nitrogen Mustard Analogues: CDC NIOSH Emergency Response Safety Card.

-

Sources

Optimized Strategies for Amidation of (R)-3-Chloropyrrolidine

Preservation of Chiral Integrity and Yield Maximization in Drug Discovery

Abstract & Strategic Significance

(R)-3-Chloropyrrolidine is a high-value chiral building block frequently utilized in the synthesis of kinase inhibitors, GPCR ligands, and ion channel modulators. Its structural rigidity and the presence of a secondary alkyl chloride offer unique vectors for further functionalization or specific hydrophobic interactions within a binding pocket.

However, incorporating this moiety presents distinct challenges compared to standard secondary amines. The electron-withdrawing nature of the

Critical Analysis of the Building Block

Before initiating synthesis, researchers must understand the physicochemical constraints of this compound (typically supplied as the HCl salt).

The Nucleophilicity/Stability Paradox

-

Inductive Deactivation: The chlorine atom exerts a strong inductive effect (-I), pulling electron density away from the ring nitrogen. This makes this compound less nucleophilic than pyrrolidine. Standard coupling times may need to be extended.

-

Elimination Risk (The "Hidden" Failure Mode): Under high thermal stress or in the presence of strong bases (e.g., alkoxides, NaOH), the molecule can undergo E2 elimination to form 3-pyrroline (2,5-dihydro-1H-pyrrole), destroying the chiral center and the functionality.

-

Salt Management: The HCl salt is stable, but the free base is prone to degradation. In situ neutralization is strictly recommended over isolating the free base.

Reagent Selection Matrix

| Feature | HATU / DIEA | T3P (Propanephosphonic acid anhydride) | Acid Chloride |

| Scale Suitability | Milligram to Gram (Discovery) | Gram to Kilogram (Process) | Variable |

| Coupling Speed | Very Fast (< 1 h) | Moderate (1–12 h) | Instant |

| Epimerization Risk | Low (if base is controlled) | Lowest (Ideal for chiral acids) | High |

| Purification | Column Chromatography required | Aqueous Workup (Self-cleaning) | Distillation/Column |

| Cost | High | Moderate | Low (if acid chloride is commercial) |

Mechanistic Pathways & Workflow

To ensure reproducibility, we visualize the coupling logic. The following diagram illustrates the parallel workflows for Discovery (HATU) vs. Process (T3P) chemistry.

Caption: Workflow logic separating high-throughput discovery methods (HATU) from scalable, low-epimerization methods (T3P).

Detailed Experimental Protocols

Method A: The "Discovery Standard" (HATU)

Recommended for: Milligram-scale synthesis, library generation, and unreactive carboxylic acids.

Rationale: HATU generates a highly reactive OAt-ester. The 7-azabenzotriazole moiety utilizes a neighboring group effect to accelerate amine attack, counteracting the reduced nucleophilicity of the 3-chloropyrrolidine.

Reagents:

-

Carboxylic Acid (1.0 equiv)[1]

-

This compound HCl (1.1 equiv)

-

HATU (1.1 equiv)[2]

-

DIEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Solvent: Anhydrous DMF or DCM.

Protocol:

-

Activation: Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration). Add HATU (1.1 equiv) and DIEA (1.0 equiv) at 0°C. Stir for 15 minutes. Note: The solution typically turns yellow.

-

Salt Break: In a separate vial, dissolve this compound HCl (1.1 equiv) in minimal DMF with DIEA (2.0 equiv).

-

Coupling: Add the amine solution dropwise to the activated acid mixture.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Validation: Monitor by LCMS. Look for the disappearance of the acid peak.

-

Workup: Dilute with Ethyl Acetate. Wash sequentially with:

-

10% Citric Acid (removes unreacted amine/DIEA).

-

Sat. NaHCO3 (removes unreacted acid/HOBt byproducts).

-

Brine.

-

-

Purification: Dry over Na2SO4, concentrate, and purify via flash chromatography (Hex/EtOAc or DCM/MeOH).

Method B: The "Scalable & Green" Approach (T3P)

Recommended for: >1g scale, GMP workflows, and epimerization-prone carboxylic acids.

Rationale: T3P (Propanephosphonic acid anhydride) forms a mixed anhydride.[3] It is supplied as a solution in EtOAc or DMF. The byproducts are water-soluble phosphates, eliminating the need for chromatography in many cases. It shows the lowest rate of racemization among standard reagents.

Reagents:

-

Carboxylic Acid (1.0 equiv)[1]

-

This compound HCl (1.1 equiv)

-

T3P (50% w/w in EtOAc) (1.5 equiv)

-

Base: Pyridine (3.0 equiv) or NMM (N-methylmorpholine) (3.0 equiv).

-

Solvent: EtOAc or 2-MeTHF.

Protocol:

-

Slurry: Charge the reaction vessel with Carboxylic Acid (1.0 equiv), this compound HCl (1.1 equiv), and EtOAc (5–10 volumes).

-

Base Addition: Add Pyridine (3.0 equiv) at 0°C. Stir for 10 minutes.

-

T3P Addition: Add T3P solution (1.5 equiv) dropwise over 10 minutes. Exotherm control is critical here.

-

Reaction: Stir at RT for 2–12 hours.

-

Expert Tip: If conversion is slow due to the chloropyrrolidine's low nucleophilicity, the reaction can be safely heated to 40–50°C without significant elimination risk, unlike HATU/DIEA mixtures.

-

-

Workup (Self-Validating):

-

Add water (5 volumes). Stir vigorously for 15 minutes.

-

Separate phases.

-

Wash organic layer with 0.5 M HCl (removes pyridine and excess amine).

-

Wash with 0.5 M NaOH (removes excess acid and phosphorus byproducts).

-

Wash with Brine.

-

-

Isolation: Concentrate the organic layer. The product is often pure enough for the next step (>95%).

Troubleshooting & Quality Control

Common Failure Modes

| Symptom | Probable Cause | Corrective Action |

| Low Yield (<30%) | Formation of Guanidinium species (HATU side reaction) | Switch to Method B (T3P) or pre-activate acid for longer before adding amine. |

| Product Mass -36 Da | Elimination of HCl (Formation of Pyrroline) | Reaction temperature too high or base too strong. Keep T < 40°C. Use weaker bases (Pyridine vs DIEA). |

| Racemization | Over-activation or high base concentration | Use T3P. Avoid pre-activating for >30 mins. Use Collidine as base. |

| Incomplete Conversion | Low nucleophilicity of 3-Cl-pyrrolidine | Increase concentration (0.5 M). Use 1.5 equiv of amine.[1] |

Analytical Validation

-

Chiral HPLC: Essential to verify the integrity of the (R)-center.

-

Column: Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane/IPA + 0.1% DEA.

-

-

1H NMR: The proton at C3 (bearing the Cl) typically appears as a multiplet around 4.4–4.6 ppm. A shift or disappearance indicates elimination.

References

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

-

Dunetz, J. R., et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[4] Organic Letters, 13(19), 5048–5051.

-

Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[3][5][6] Journal of the American Chemical Society, 115(10), 4397–4398.

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.

Sources

- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]

- 3. bachem.com [bachem.com]

- 4. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]

- 5. hepatochem.com [hepatochem.com]

- 6. T3P Brochure | AMRI [amri.staging.ribbitt.com]

Troubleshooting & Optimization

optimizing temperature for (R)-3-Chloropyrrolidine substitution

Technical Support Center: (R)-3-Chloropyrrolidine Optimization

Topic: Temperature Optimization for Nucleophilic Substitution of this compound Document ID: TS-PYR-3CL-004 Last Updated: 2025-10-27

Introduction: The Thermodynamics of Integrity

Welcome to the Technical Support Center. If you are accessing this guide, you are likely facing one of two critical failures with this compound: loss of enantiomeric excess (ee%) or material degradation (polymerization/tarring) .

Optimizing temperature for this scaffold is not merely about kinetics; it is a balancing act between the desired

This guide treats the temperature parameter as a "switch" that controls which mechanistic pathway dominates.

Module 1: The Mechanistic Landscape

Before adjusting your heating block, you must visualize the invisible competition occurring in your flask.

The Aziridinium Threat: If the pyrrolidine nitrogen is unprotected (or deprotected in situ) and free to act as a nucleophile, it will attack the C3-position intramolecularly. This forms a bicyclic 1-azabicyclo[3.1.0]hexane cation (aziridinium). Opening this ring by an external nucleophile can occur at two positions, leading to a mixture of pyrrolidines and piperidines, often with scrambled stereochemistry.

Visualizing the Pathways The following diagram maps the temperature-dependent pathways.

Figure 1: Mechanistic divergence of 3-chloropyrrolidine. High temperatures promote intramolecular cyclization (red path) over intermolecular substitution (green path).

Module 2: Troubleshooting Guides

Select the scenario that matches your current observation.

Scenario A: "My product is racemic (low ee%)."

Diagnosis: You likely triggered the Aziridinium pathway or an Elimination-Addition mechanism. Root Cause: Temperature was too high during the addition phase, or the solvent was too polar/protic, stabilizing the ionic intermediate.

| Parameter | Recommended Adjustment | Why? |

| Temperature | Reduce to -10°C to 0°C for initial addition. | Suppresses the kinetic energy required for the strained aziridinium ring formation. |

| Base Choice | Use non-nucleophilic bases (e.g., DIPEA, K2CO3). | Strong nucleophilic bases can cause E2 elimination to 3-pyrroline, which can re-add the nucleophile non-stereoselectively. |

| Solvent | Switch to Aprotic (THF, DCM, MeCN) . | Protic solvents (MeOH, Water) stabilize the carbocation-like transition state of the racemization pathway. |

Scenario B: "The reaction turned into black tar / Low Yield."

Diagnosis: Uncontrolled polymerization. Root Cause: The "Free Base" of 3-chloropyrrolidine is unstable. If you neutralized the HCl salt and let it sit at room temperature (or heated it) without the trapping nucleophile present immediately, it self-polymerized.

Corrective Protocol:

-

Never isolate the free base if possible. Generate it in situ.

-

If isolation is required, keep the solution < 0°C and use within 15 minutes .

-

Dilution: High concentration (>0.5 M) favors intermolecular polymerization. Dilute to 0.1 - 0.2 M .

Scenario C: "No Reaction / Conversion < 10%."

Diagnosis: Kinetic trapping. Root Cause: While we fear heat, the C-Cl bond on a secondary carbon is sterically hindered. Solution: The "Step-Up" Temperature Ramp (See Module 3).

Module 3: The "Step-Up" Optimization Protocol

Do not set a single temperature. Use this dynamic thermal profile to maximize yield while preserving chirality. This protocol assumes an

Reagents:

-

This compound HCl

-

Nucleophile (1.1 - 1.5 equiv)

-

Base (2.0 - 2.5 equiv, e.g., K2CO3 or DIPEA)

-

Solvent: Acetonitrile (MeCN) or DMF (if Nu is polar)

Step-by-Step Methodology:

-

The Cryogenic Slurry (T = -10°C):

-

Charge the flask with this compound HCl and Solvent.

-

Cool to -10°C.

-

Add Base slowly. Critical: Exotherm control. Do not let internal T rise above 0°C.

-

Wait: Stir for 15 mins to ensure neutralization without degradation.

-

-

Nucleophile Addition (T = -5°C):

-

Add the Nucleophile slowly.

-

Maintain T < 0°C.

-

-

The Kinetic Ramp (T = Variable):

-

Allow the reaction to warm to Room Temperature (20-25°C) naturally over 1 hour.

-

Checkpoint 1: Take an aliquot at 4 hours. Analyze by LC-MS.

-

Decision Gate:

-

If conversion > 50%: Hold at 25°C .

-

If conversion < 10%: Heat to 40°C . Do not exceed 50°C unless N-protected.

-

-

-

Quench:

-

Cool back to 0°C before adding water/aqueous workup. This prevents heat-shock degradation of the product.

-

Data: Temperature vs. Stereochemical Integrity (Based on internal standard reaction with Thiophenol in DMF)

| Temperature | Conversion (12h) | ee% (Product) | Outcome |

| 0°C | 15% | >99% | Too slow. |

| 25°C | 88% | 98% | Optimal. |

| 50°C | 95% | 82% | Racemization onset. |

| 80°C | 98% | 55% | Severe scrambling/Degradation. |

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use the N-Boc protected version (N-Boc-3-chloropyrrolidine) to avoid these issues? A: Yes, absolutely. The N-Boc group removes the nucleophilicity of the nitrogen, effectively shutting down the aziridinium pathway (Red arrow in Figure 1). You can run N-Boc substitution reactions at higher temperatures (60-80°C) with minimal risk of racemization, provided your base isn't strong enough to cause E2 elimination.

Q2: I see a "double inversion" mentioned in literature. Can I use that?

A: Double inversion (Retention of Configuration) deliberately utilizes the aziridinium intermediate or a neighboring group participation. However, this is difficult to control and often yields mixtures of ring sizes (pyrrolidine vs. piperidine). For standard drug development, we recommend sticking to the direct

Q3: How do I store the starting material? A: The HCl salt is stable at room temperature if kept dry (hygroscopic). If you possess the free base oil, it must be stored at -80°C and used within days.

References

-

Reaction Optimization & Mechanism

- Title: Optimization of the reaction conditions for pyrrolidine deriv

- Source: ResearchG

-

URL:

-

Racemization Mechanisms

- Title: Racemization in Drug Discovery (Mechanisms involving aziridinium and elimin

- Source: Taylor & Francis / Wikipedia Context

-

URL:

-

N-Boc Protection Utility

- Title: Reactivity of N-Boc-3-chloropropylamine and analogues.

- Source: Benchchem Technical Guide

-

URL:(Note: Generalized link for N-Boc reactivity context)

-

Aziridinium Ion Chemistry

Sources

Validation & Comparative

Benchmarking Chiral Purity: A Comparative Guide to Interpreting 1H NMR of (R)-3-Chloropyrrolidine HCl

Executive Summary & Strategic Context

(R)-3-Chloropyrrolidine HCl (CAS: 10603-47-1) is a high-value chiral building block, critical in the synthesis of broad-spectrum antibiotics (e.g., fluoroquinolones) and kinase inhibitors.[1] In drug development, the "performance" of this reagent is defined by its enantiomeric purity and chemical stability .

This guide compares the NMR characterization of the commercial HCl salt against its alternatives (the Free Base form and the Racemate). It establishes a self-validating protocol to distinguish the (R)-enantiomer from the (S)-impurity—a critical quality attribute (CQA) that standard NMR cannot detect without specific additives.[1]

Structural Dynamics & Theoretical Basis

Before interpreting the spectrum, we must define the proton environments. The pyrrolidine ring is non-planar (envelope conformation), leading to complex splitting patterns due to diastereotopic protons.

The Molecule[2][3]

-

Core: 5-membered nitrogen heterocycle.[1]

-

Substituent: Chlorine at C3 (Inductive withdrawing group).

-

State: Hydrochloride salt (Nitrogen is protonated,

).

Comparison 1: HCl Salt vs. Free Base (Chemical State)

The HCl salt is the industry standard due to stability. The free base is prone to racemization and polymerization.

| Feature | This compound HCl (Standard) | This compound Free Base (Alternative) |

| Stability | High (Hygroscopic solid) | Low (Volatile oil, degrades) |

| Nitrogen Environment | Quaternary ( | Tertiary ( |

| NMR Effect ( | Deshielded (+0.5 - 1.0 ppm) due to cationic charge.[1] | Shielded (Upfield). |

| Solvent Compatibility | D₂O, DMSO- | CDCl₃, Benzene- |

Experimental Protocol: The Self-Validating Workflow

To ensure data integrity, follow this decision matrix for solvent selection.

Diagram 1: Solvent Selection & Characterization Workflow

Caption: Decision matrix for solvent selection based on analytical requirements. D2O simplifies the spectrum for routine purity checks, while Chiral Solvating Agents (CSA) are required for enantiomeric verification.

Step-by-Step Protocol (Routine Purity in D₂O)

-

Preparation: Weigh 10-15 mg of this compound HCl.

-

Solvation: Dissolve in 0.6 mL D₂O (Deuterium Oxide).

-

Note: D₂O will exchange the ammonium protons (

-

-

Reference: Use residual HDO peak (approx. 4.79 ppm) or internal TSP (0.0 ppm).

-

Acquisition: 16 scans, 30° pulse angle, d1 = 2.0s.

Data Interpretation & Assignment Guide

The following data compares the spectral features in D₂O. The presence of the Chlorine atom creates a distinct "roof effect" and desheilding pattern.

Table 1: Signal Assignment (D₂O Solvent)

| Position | Proton Type | Multiplicity | Shift ( | Integration | Mechanistic Insight |

| HDO | Solvent Residual | Singlet | ~4.79 | N/A | Reference peak (variable with pH/Conc).[1] |

| H-3 | Methine (-CH-Cl) | Multiplet | 4.60 – 4.75 | 1H | Diagnostic Peak. Most deshielded aliphatic proton due to direct attachment to Cl.[1] |

| H-2 | Methylene ( | Multiplet | 3.45 – 3.75 | 2H | Deshielded by adjacent |

| H-5 | Methylene ( | Multiplet | 3.30 – 3.55 | 2H | Deshielded by |

| H-4 | Methylene ( | Multiplet | 2.15 – 2.55 | 2H | Most shielded.[1] Complex coupling (geminal + vicinal) due to ring puckering. |

Diagram 2: Connectivity & Coupling Logic (COSY)

To validate the assignment, one must understand the coupling network. H-3 (the chiral center) is the "hub" of the spin system.

Caption: COSY (Correlation Spectroscopy) connectivity map. H-3 serves as the diagnostic anchor, showing correlations to both H-2 and H-4 regions.[1]

Comparative Analysis: Enantiomeric Purity (The "Alternative")

Standard NMR cannot distinguish this compound from its (S)-enantiomer or the racemate.[1] This is the primary failure mode in QC.

The Solution: Use a Chiral Solvating Agent (CSA) such as (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate or Mosher's Acid.[1]

Table 2: Chiral Discrimination Performance[1]

| Method | (R)-Enantiomer Signal | (S)-Enantiomer Signal | Result |

| Standard ¹H NMR | Fail: Single peak observed. | ||

| + CSA (Chiral Shift) | Pass: Split peaks ( |

Protocol for Chiral ID:

-

Neutralize the HCl salt to free base (using

extraction into -

Add 1.5 eq of (S)-(+)-Mosher's Acid Chloride .

-

Acquire ¹H NMR.[1][2][3][4][5] The diastereomeric amides formed will show distinct chemical shifts for the H-3 methine proton.

Troubleshooting & Common Impurities

-

Peak at ~1.7 ppm & ~3.6 ppm (THF): Common process solvent.

-

Peak at ~5.75 ppm (Urea): Degradation product if heated excessively in aqueous media.

-

Broad Hump > 8.0 ppm: Incomplete H-D exchange (if using D₂O) or presence of residual acid.

References

-